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molecular formula C10H11N3O2 B8285206 2-Nitro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

2-Nitro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No. B8285206
M. Wt: 205.21 g/mol
InChI Key: IKASMIDPAHIFEF-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a solution of 232a (1.2 g, 5.8 mmol) in CH3OH (25 mL) was added HCHO (1 mL, 35 mmol) and acetic acid (1 mL), followed by the addition of NaBHCN3 (1.0 g, 12 mmol). The mixture was stirred at room temperature for 2 h. It was then evaporated under reduced pressure and the residue was purified by reverse-phase Combiflush eluting with 0.3% NH4HCO3 in water/acetonitrile to afford 232b as a yellow solid (1.0 g, 78%). MS-ESI: [M+H]+ 220.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH:15]=2)=[CH:6][N:5]=1)([O-:3])=[O:2].C=O.[C:18](O)(=O)C>CO>[CH3:18][N:13]1[CH2:12][CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[N:5][CH:6]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)C=1CCNCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the addition of NaBHCN3 (1.0 g, 12 mmol)
CUSTOM
Type
CUSTOM
Details
It was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse-phase Combiflush
WASH
Type
WASH
Details
eluting with 0.3% NH4HCO3 in water/acetonitrile

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCC(=CC1)C=1C=CC(=NC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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